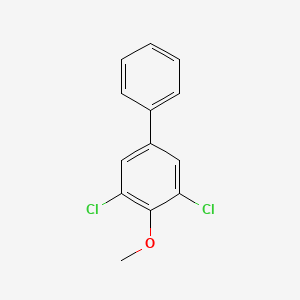

3,5-Dichloro-4-methoxybiphenyl

Description

Contextualization of Biphenyl (B1667301) Derivatives in Academic Research

Biphenyl derivatives, characterized by two phenyl rings linked by a single carbon-carbon bond, represent a foundational structural motif in organic chemistry. Their importance in academic research is underscored by their presence in a wide array of medicinally active compounds, natural products, and advanced materials. nih.gov For many decades, the biphenyl scaffold has been a central building block in synthetic organic chemistry due to its versatile and multifaceted nature. nih.govacs.org

The academic interest in biphenyl derivatives stems from their diverse pharmacological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties. nih.gov This has led to extensive research programs dedicated to the design and synthesis of novel biphenyl-containing molecules as potential chemotherapeutic agents. acs.org Beyond medicinal chemistry, biphenyl derivatives are crucial in materials science, finding applications as liquid crystals and as fluorescent layers in organic light-emitting diodes (OLEDs). acs.org The central biphenyl axis can act as an inflexible spacer between molecular components or serve as a chiral backbone for specialized reagents. acs.org The continuous exploration of new synthetic methodologies, such as the Suzuki-Miyaura and Ullmann couplings, further fuels the academic pursuit of novel biphenyl structures with unique properties and applications. researchgate.netorganic-chemistry.orgbyjus.comwikipedia.orgwikipedia.orgorganic-chemistry.orgvedantu.comlibretexts.orgslideshare.net

Significance of Chlorinated and Methoxylated Biphenyl Scaffolds in Chemical Science

Within the broad class of biphenyl derivatives, chlorinated and methoxylated biphenyls hold particular significance in chemical science, primarily due to their environmental prevalence and unique chemical properties. Polychlorinated biphenyls (PCBs) are a group of 209 distinct compounds that were once widely used in industrial applications due to their chemical stability and electrical insulating properties. osti.gov Although their production was banned due to their persistence and toxicity, they remain ubiquitous environmental contaminants. osti.gov

The study of chlorinated biphenyls is crucial for understanding their environmental fate and toxicological profiles. Research has shown that these compounds can undergo biotransformation in various organisms, leading to the formation of hydroxylated (OH-PCBs) and methoxylated (MeO-PCBs) derivatives. nih.govnih.govtargetanalysis.gr These metabolites are of significant scientific interest as they can be more toxic than the parent PCB compounds and are found in various environmental matrices, including water, sediment, and biological tissues. osti.govnih.gov

Methoxylated biphenyls, in particular, are gaining attention as they are not only metabolites of PCBs but are also found as natural products in some organisms. nih.gov The presence of the methoxy (B1213986) group can significantly alter the lipophilicity and electronic properties of the biphenyl scaffold, influencing its biological activity and environmental behavior. nih.gov The interconversion between hydroxylated and methoxylated PCBs in organisms is an active area of research, highlighting the complex metabolic pathways and the need for a deeper understanding of these substituted biphenyl scaffolds. acs.orgnih.gov The synthesis of specific chlorinated and methoxylated biphenyl congeners is essential for toxicological studies and for use as analytical standards to monitor their presence in the environment. researchgate.net

Overview of Research Trajectories for Biphenyl Derivatives

The research trajectories for biphenyl derivatives have evolved significantly over the years, reflecting advances in synthetic chemistry and a growing understanding of their importance in various scientific fields. Initially, research was heavily focused on the synthesis and application of polychlorinated biphenyls for industrial purposes. acs.org However, with the discovery of their environmental persistence and toxicity, the focus shifted towards understanding their environmental fate, metabolism, and the development of remediation strategies. osti.gov

A major trajectory in modern biphenyl research is the development of efficient and selective synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of the biphenyl core. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov Ongoing research in this area aims to develop more robust and versatile catalyst systems that can tolerate a wide range of functional groups and enable the synthesis of sterically hindered or complex biphenyl structures. researchgate.netnih.gov The classic Ullmann reaction, which utilizes copper catalysis, also continues to be refined and applied in the synthesis of biaryls. organic-chemistry.orgbyjus.comwikipedia.orgvedantu.comslideshare.net

Another significant research direction is the exploration of the biological activities of novel biphenyl derivatives. nih.gov Scientists are actively designing and synthesizing new compounds with tailored medicinal properties, targeting a range of diseases. nih.gov This includes the synthesis of hydroxylated and methoxylated biphenyls to study their toxicological effects and to understand their role as metabolites of environmental contaminants. nih.govtargetanalysis.gr Furthermore, the unique photophysical properties of certain biphenyl derivatives continue to drive research in materials science, with a focus on developing new materials for electronic and optical applications. acs.org The study of the interconversion of methoxylated, hydroxylated, and sulfated metabolites of PCBs in plants and other organisms is also a key area of current investigation. nih.gov

Data on 3,5-Dichloro-4-methoxybiphenyl

| Property | Value |

| Chemical Formula | C₁₃H₁₀Cl₂O |

| Molecular Weight | 253.12 g/mol |

| CAS Number | 74298-90-1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2O |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

1,3-dichloro-2-methoxy-5-phenylbenzene |

InChI |

InChI=1S/C13H10Cl2O/c1-16-13-11(14)7-10(8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

YTYRZXVJMMBLGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 4 Methoxybiphenyl and Analogues

Precursor Synthesis Strategies for 3,5-Dichloro-4-methoxy Substitution Pattern

The creation of the specific 3,5-dichloro-4-methoxy arrangement on a benzene (B151609) ring is a critical initial step. Various synthetic routes have been developed to achieve this substitution pattern, each with its own advantages and challenges.

Halogenation of Dichloroanisoles

A direct approach to obtaining the desired substitution pattern involves the halogenation of 3,5-dichloroanisole (B44140). uky.edunih.gov For instance, the bromination of 3,5-dichloroanisole using N-bromosuccinimide (NBS) in the presence of hydrochloric acid can yield 4-bromo-3,5-dichloroanisole. uky.edunih.gov Although this reaction can produce the ortho-bromination product as a minor byproduct, the desired 4-bromo isomer can be purified through recrystallization. uky.edunih.gov Subsequent chlorination of this intermediate can then lead to the fully substituted precursor. uky.edunih.gov

Nitration and Reduction Approaches to Key Intermediates

An alternative strategy involves the nitration of a dichlorinated precursor followed by reduction of the nitro group to an amine, which can then be further manipulated. One such pathway begins with the nitration of 3,5-dichlorophenol (B58162). nih.govresearchgate.net This reaction can produce a mixture of 3,5-dichloro-2-nitrophenol (B8206223) and the desired 3,5-dichloro-4-nitrophenol, which can be separated by column chromatography. nih.gov Methylation of the 4-nitro isomer, followed by reduction of the nitro group, provides 4-amino-3,5-dichloroanisole, a key intermediate. nih.gov

Similarly, the nitration of 3,5-dichloroanisole yields a mixture of 3,5-dichloro-2-nitroanisole and 3,5-dichloro-4-nitroanisole. nih.gov The reduction of this mixture leads to the corresponding anilines, from which the desired 4-amino-3,5-dichloroanisole can be separated. nih.gov

| Starting Material | Reagents | Product | Reference |

| 3,5-Dichlorophenol | 1. HNO3, H2SO4; 2. CH3I, K2CO3; 3. Na2S2O4 | 4-Amino-3,5-dichloroanisole | nih.gov |

| 3,5-Dichloroanisole | 1. HNO3, H2SO4; 2. Na2S2O4 | 4-Amino-3,5-dichloroanisole | nih.gov |

Regioselective Functionalization of Methoxybenzenes

The regioselective functionalization of methoxybenzene derivatives offers another avenue to the target substitution pattern. While direct electrophilic aromatic substitution on anisole (B1667542) can be challenging to control, specific directing groups can be employed to achieve the desired regiochemistry. For instance, the synthesis of various methoxyarene derivatives has been achieved through nucleophilic aromatic substitution of fluoroarenes with sodium methoxide (B1231860). nih.gov Subsequent regioselective iodination of these chlorinated methoxybenzenes can provide key building blocks for more complex structures. nih.gov

Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Once a precursor bearing the 3,5-dichloro-4-methoxy substitution is in hand, the crucial carbon-carbon bond formation to create the biphenyl scaffold is typically achieved through a cross-coupling reaction. The Suzuki-Miyaura coupling is a widely employed and powerful method for this transformation.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate. academie-sciences.frresearchgate.net In the context of synthesizing 3,5-dichloro-4-methoxybiphenyl, this would typically involve the reaction of 3,5-dichloro-4-methoxyphenylboronic acid with an appropriate aryl halide, or the coupling of a 4-halo-3,5-dichloroanisole with an arylboronic acid. aobchem.comcymitquimica.comscbt.comaksci.comsigmaaldrich.com

The success of a Suzuki-Miyaura coupling often hinges on the choice of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.

Palladium Source: A variety of palladium sources can be effective, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. academie-sciences.frnih.gov The selection of the palladium precursor can influence the reaction's efficiency. academie-sciences.fr

Ligands: Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand used in many Suzuki-Miyaura couplings. nih.gov For more challenging couplings, particularly those involving sterically hindered substrates, more sophisticated ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) may be employed to achieve higher yields. nih.gov Ligand-free systems, which are more cost-effective and environmentally friendly, have also been explored. mdpi.com

Base: A base is required to activate the organoboron species. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). academie-sciences.frnih.gov The choice of base can significantly impact the reaction rate and yield.

Solvent: The reaction is typically carried out in a solvent mixture that can include an organic solvent like toluene, dioxane, or dimethylformamide (DMF), often with the addition of water. academie-sciences.frnih.govscielo.org.mx

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 4-Methoxybiphenyl (B1664174) | - | scielo.org.mx |

| 4-Bromoanisole | Phenylboronic acid | [Pd(OAc)₂] | Cs₂CO₃ | 1,4-Dioxane | 4-Methoxybiphenyl | - | academie-sciences.fr |

| 3-Nitro-4-methoxyphenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Nitro-4-methoxybiphenyl | 85-90% | |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol (B129727) | 3,5-bis(4-Methoxyphenyl)-1,2,4-thiadiazole | 55% | nih.gov |

Reactivity of Haloarene Precursors (Iodides vs. Bromides)

In the synthesis of biphenyls via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of the halogen on the aryl halide precursor is a critical determinant of reaction efficiency and yield. The reactivity of the carbon-halogen bond directly influences the rate-determining oxidative addition step of the catalytic cycle. libretexts.org

The generally accepted order of reactivity for haloarene precursors is Iodide > Bromide > Chloride. wikipedia.orgyonedalabs.com Aryl iodides are significantly more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group (C-I < C-Br < C-Cl). Consequently, the oxidative addition of the palladium(0) catalyst to the aryl halide occurs more readily with iodides. researchgate.net

Research on the synthesis of sterically hindered polychlorinated biphenyls (PCBs) has demonstrated this reactivity difference empirically. In Suzuki coupling reactions to form complex PCB derivatives, the use of aryl iodides as precursors consistently results in superior yields compared to their aryl bromide counterparts. nih.gov For instance, studies have shown that Suzuki coupling reactions with iodinated precursors can achieve yields of 65–98%, whereas the corresponding reactions with brominated precursors are often less efficient. nih.gov This preference for iodides is particularly pronounced in syntheses requiring milder conditions or when dealing with less reactive coupling partners. While aryl bromides are still viable and widely used, achieving comparable yields may necessitate more forceful conditions, such as higher temperatures or more activated catalyst systems. nih.gov

Table 1: Comparison of Haloarene Precursor Reactivity in Suzuki-Miyaura Coupling

| Feature | Aryl Iodides | Aryl Bromides |

|---|---|---|

| Relative Reactivity | High | Moderate |

| C-X Bond Energy | Lower | Higher than Iodides |

| Oxidative Addition Rate | Fast | Slower than Iodides |

| Typical Yields | Generally higher (e.g., 65-98% in specific PCB syntheses nih.gov) | Generally lower than iodides under identical conditions |

| Reaction Conditions | Milder conditions often sufficient | May require higher temperatures or more active catalysts |

This table provides a generalized comparison based on established principles of cross-coupling reactions.

Ullmann Coupling Reactions

The Ullmann reaction, one of the oldest methods for forming aryl-aryl bonds, involves the copper-mediated coupling of two aryl halides. vanderbilt.eduacs.org Historically, this reaction required harsh conditions, including high temperatures (often exceeding 200°C), polar aprotic solvents, and stoichiometric amounts of copper powder. wikipedia.org Despite these drawbacks, the Ullmann coupling remains a relevant and valuable tool, particularly for the synthesis of symmetrical, sterically hindered, or poly-ortho-substituted biphenyls that can be challenging to produce via other methods. vanderbilt.eduresearchgate.net

In the context of this compound and its analogues, the Ullmann reaction can be employed to couple a suitably substituted haloarene. However, the classic Ullmann conditions often lead to modest yields and the formation of undesirable by-products. researchgate.netnih.gov For example, in the synthesis of certain sterically hindered PCB derivatives, Ullmann coupling provided significantly lower yields (20–38%) compared to the more efficient Suzuki coupling (65–98%). nih.gov

Modern advancements have sought to improve the Ullmann reaction by developing more active catalytic systems. Recent research has shown that a hyper-crosslinked polymer supporting bimetallic PdFe nanoparticles can efficiently catalyze the Ullmann homocoupling of chlorobenzene (B131634) under significantly milder conditions (e.g., 80°C in an aqueous methanol solution). nih.gov While not yet specifically applied to this compound, such developments indicate a potential resurgence of Ullmann-type reactions as more efficient and environmentally benign catalysts are discovered. The primary limitations remain the potential for low regioselectivity in cross-coupling reactions (leading to a mixture of homo-coupled and cross-coupled products) and the generation of toxic by-products under traditional conditions. researchgate.netnih.gov

Exploration of Other Metal-Mediated Coupling Methods

Beyond the widely used Suzuki and traditional Ullmann reactions, a variety of other metal-mediated cross-coupling methods are available for the synthesis of biphenyl structures. rsc.orgresearchgate.net Each method utilizes a different organometallic nucleophile to couple with an aryl halide, offering a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Negishi Coupling : This reaction employs an organozinc reagent as the nucleophile, coupled with an aryl halide in the presence of a nickel or palladium catalyst. rsc.org Negishi coupling is known for its high reactivity and functional group tolerance. It has been successfully used for the synthesis of unsymmetrical biaryls. rsc.org

Stille Coupling : In a Stille coupling, an organotin reagent (stannane) is coupled with an aryl halide or triflate, catalyzed by palladium. acs.org While effective, a significant drawback of this method is the toxicity and difficulty in removing the tin by-products from the reaction mixture. researchgate.net

Hiyama Coupling : This method utilizes an organosilane reagent activated by a fluoride (B91410) source, such as TBAF, to couple with an aryl halide. rsc.org It is considered a more environmentally friendly alternative to Stille coupling as the silicon by-products are non-toxic. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination. rsc.org

Kumada Coupling : The Kumada coupling uses a Grignard reagent (organomagnesium halide) as the nucleophile with a nickel or palladium catalyst. researchgate.net While powerful, the high reactivity and strong basicity of Grignard reagents can limit the functional group tolerance of the reaction.

Dehydrogenative Coupling : A more recent and sustainable approach involves the direct dehydrogenative coupling of arene C-H bonds. nih.gov For example, research has demonstrated that low-valent alkaline-earth metal intermediates can mediate the direct coupling of benzene to form biphenyl, avoiding the need for pre-halogenated starting materials. nih.gov

These alternative methods provide a broad toolkit for synthetic chemists, allowing for the strategic selection of a reaction that is best suited for the specific substituents and functional groups present on the precursors to this compound and its analogues.

Regioselectivity and Yield Optimization in Synthesis

The efficient synthesis of a specific, unsymmetrically substituted compound like this compound hinges on precise control over the placement of substituents on the aromatic rings (regioselectivity) and the maximization of product formation (yield).

Control of Substitution Patterns

Achieving the desired 3,5-dichloro-4-methoxy substitution pattern on one of the phenyl rings is a significant synthetic challenge that requires careful regioselective control during the preparation of the precursor molecules. The synthesis often starts with simpler, commercially available compounds like 3,5-dichlorophenol or 3,5-dichloroanisole. nih.govuky.edu

Purification and Isolation Techniques

The purification and isolation of the final product and key intermediates are crucial for obtaining this compound in high purity. Given that the synthesis often involves complex mixtures containing starting materials, regioisomers, and by-products from coupling reactions, robust purification strategies are essential.

The most commonly employed techniques for purifying polychlorinated and methoxylated biphenyls are:

Column Chromatography : This is the workhorse method for separation in this field. Researchers consistently use column chromatography with silica (B1680970) gel as the stationary phase to separate regioisomers of precursors (e.g., nitro- and amino-dichloroanisoles) and to purify the final biphenyl product from unreacted starting materials and coupling by-products. nih.govuky.eduresearchgate.net Different solvent systems, often gradients of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, are used to elute compounds based on their polarity. researchgate.net For general PCB cleanup, other adsorbents like Florisil and alumina (B75360) are also used. cdc.gov

Recrystallization : This technique is particularly effective for purifying solid intermediates and final products. For example, pure 4-bromo-3,5-dichloroanisole, a key precursor, was obtained in one study by recrystallization from methanol, which successfully removed a small amount of an undesired ortho-bromination product. uky.edu

Solvent Extraction : Liquid-liquid extraction is a fundamental step used after the reaction is complete (the "workup") to separate the organic products from the aqueous phase containing inorganic salts and other water-soluble components. nih.gov More advanced extraction techniques like solid-phase extraction (SPE) and Soxhlet extraction are also standard methods for isolating PCBs from various sample matrices. cdc.gov

Table 2: Common Purification Techniques for this compound and Intermediates

| Technique | Principle | Application |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | Separation of regioisomers, purification of final product from catalysts and by-products. nih.govresearchgate.net |

| Recrystallization | Purification of a solid compound based on differences in solubility between the compound and impurities in a specific solvent. | Isolation of pure solid intermediates, such as halogenated anisoles. uky.edu |

| Solvent Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. cdc.gov | Initial workup of reaction mixtures to separate organic products from aqueous solutions. |

Challenges and Advancements in Large-Scale Synthesis

Translating a laboratory synthesis of this compound to an industrial, large-scale process introduces a host of new challenges that are not as prominent at the bench scale. Key issues include cost-effectiveness, safety, waste management, and process robustness.

Challenges:

Harsh Reaction Conditions : Many classic coupling reactions, particularly the Ullmann reaction, require high temperatures and pressures, which are energy-intensive and require specialized, costly equipment for large-scale operations. wikipedia.org

By-product Formation : The formation of toxic by-products, a known issue with Ullmann couplings, is a major concern for industrial synthesis due to safety and environmental regulations. researchgate.net Even in more modern reactions, side reactions can lower the yield and necessitate complex and costly purification steps.

Catalyst Cost and Efficiency : Palladium-based catalysts, while highly effective, are expensive. acs.org For large-scale production, catalyst loading must be minimized, and efficient recovery and recycling processes are essential for economic viability.

Heat and Mass Transfer : Exothermic reactions, common in organic synthesis, can pose a significant safety risk on a large scale. numberanalytics.com Efficient heat management is critical to prevent thermal runaways. Likewise, ensuring proper mixing (mass transfer) in large reactors is necessary to maintain consistent reaction conditions and avoid localized "hot spots" that can lead to side reactions. numberanalytics.com

Regioselectivity : As discussed previously, poor regioselectivity in the synthesis of precursors leads to waste and costly separation processes, which is a major barrier to efficient large-scale manufacturing. mdpi.comresearchgate.net

Advancements: Recent research has focused on addressing these challenges through "green" chemistry and process intensification.

Advanced Catalysts : The development of highly active catalysts allows reactions to proceed under milder conditions with lower catalyst loadings. For example, the use of specific phosphine ligands has improved the efficiency of Suzuki couplings, while new heterogeneous catalysts, such as the PdFe bimetallic polymer for Ullmann reactions, offer easier separation and recycling. nih.govresearchgate.net

Process Intensification : The use of technologies like continuous flow reactors or microreactors can improve heat and mass transfer, offering better control over reaction conditions and enhancing safety and yield compared to traditional batch reactors. numberanalytics.com

Alternative Reagents and Solvents : There is a continuous effort to replace hazardous reagents and solvents with safer, more environmentally friendly alternatives to reduce the environmental impact and simplify waste disposal on an industrial scale.

Reaction Mechanisms and Chemical Transformations of Biphenyl Systems

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com The reaction involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgkhanacademy.org The rate and regioselectivity of this substitution are heavily influenced by the substituents already present on the ring. libretexts.org

In the case of 3,5-Dichloro-4-methoxybiphenyl, we must consider the directing effects on both phenyl rings.

Ring A (Substituted Ring): This ring contains two chloro atoms and one methoxy (B1213986) group. The methoxy group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance. libretexts.org The chlorine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho and para directors because their lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. libretexts.org In the 3,5-dichloro-4-methoxy arrangement, the positions ortho to the methoxy group (positions 2 and 6) are the most likely sites for electrophilic attack. The para position is occupied by the second phenyl ring. The combined deactivating effect of the two chlorine atoms and the steric hindrance they impose would make EAS on this ring less favorable than on the unsubstituted ring. A key precursor, 3,5-dichloroanisole (B44140), undergoes electrophilic halogenation at the 4-position (para to the methoxy group) to form intermediates for biphenyl (B1667301) synthesis. uky.edunih.gov

Ring B (Unsubstituted Phenyl Ring): This ring is activated by the substituted phenyl group, which acts as an electron-donating substituent. Therefore, it directs incoming electrophiles to its own ortho and para positions.

Mechanistic Aspects of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing the C-C bond between the two aryl rings in biphenyl systems.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for synthesizing biphenyl derivatives. nih.govresearchgate.net It involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net The synthesis of various methoxylated and chlorinated biphenyls frequently employs this method. nih.govnih.gov

The catalytic cycle for the Suzuki reaction generally proceeds through three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group (Ar') from boron to palladium, displacing the halide and forming a new complex (Ar-Pd-Ar').

Reductive Elimination: The diorganopalladium(II) complex eliminates the biphenyl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient, leading to high yields in short reaction times for compounds like 4-methoxybiphenyl (B1664174). scielo.org.mx

The following table summarizes conditions used in Suzuki coupling reactions to synthesize precursors or analogues of this compound.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Conditions | Yield | Reference |

| 5-Bromo-1,3-dichloro-2-methoxybenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol, 80°C, 16h | 87% (after subsequent step) | lookchem.com |

| 3-Bromo-1,2-dimethoxybenzene | 3,5-Dichlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Not specified | Not specified | nih.gov |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF, Microwave, 30-90 min | 41-92% | scielo.org.mx |

The Ullmann reaction is a classic copper-catalyzed or copper-mediated method for forming biaryl bonds, typically by coupling two aryl halide molecules. rsc.org While often requiring harsh reaction conditions (high temperatures), it can be a viable alternative to palladium-catalyzed methods, especially for the synthesis of sterically hindered PCBs where the corresponding boronic acids may not be readily available. nih.govresearchgate.net The yields for Ullmann couplings are often lower than those achieved with Suzuki reactions for similar substrates. nih.govresearchgate.net The reaction generally involves the oxidative addition of copper to an aryl halide, followed by coupling of the resulting organocopper intermediates.

Palladium-Catalyzed Cycles

Nucleophilic Aromatic Substitution in Halogenated Biphenyls

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgrsc.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

For this compound, the potential for SNAr on the dichlorinated ring is limited.

Activating/Deactivating Groups: The chlorine atoms are potential leaving groups. However, the ring is not strongly activated for nucleophilic attack. The second phenyl ring acts as a weak EWG, but the powerful electron-donating methoxy group at the 4-position counteracts this effect by increasing electron density on the ring, thus destabilizing the negatively charged intermediate required for the SNAr mechanism.

Substituent Position: The chlorine atoms are meta to each other and ortho to the methoxy group. An EWG in the meta position does not provide resonance stabilization for the Meisenheimer complex, rendering the reaction far less likely. libretexts.org

Therefore, SNAr reactions on the chlorine atoms of this compound are not expected to occur under standard conditions. In contrast, nucleophilic aromatic substitution of fluorine on fluoroarenes with sodium methoxide (B1231860) is an effective method for producing methoxyarene precursors for subsequent Suzuki couplings. nih.gov

Oxidative Coupling and Dimerization Reactions

Oxidative coupling reactions provide another pathway to form biphenyl structures, often proceeding through radical mechanisms. rsc.org These reactions can involve the direct coupling of two aromatic C-H bonds or the coupling of an organometallic species with an aromatic ring. For instance, iron-catalyzed oxidative coupling of arylboronic acids with benzene (B151609) derivatives has been reported as a method for biaryl synthesis. rsc.org

A proposed mechanism for some oxidative coupling reactions involves the generation of an aryl radical, which then adds to another aromatic ring to form a cyclohexadienyl radical intermediate. rsc.org Subsequent oxidation and deprotonation yield the final biphenyl product. rsc.org While specific examples involving the direct dimerization of this compound are not prominent in the literature, its precursors could potentially be formed or participate in such reactions. For example, the treatment of some methoxybenzene derivatives with reagents like CuCl₂ has been shown to produce biphenyl coupling products through a proposed oxidative dimerization mechanism. rsc.org

Other Relevant Transformation Pathways and Derivatives

Beyond reactions that form the biphenyl core, existing functional groups can be transformed to create various derivatives. For this compound, a significant transformation is the O-demethylation of the methoxy ether. This reaction would yield the corresponding hydroxylated derivative, 3,5-dichloro-[1,1'-biphenyl]-4-ol. Polychlorinated biphenyls are known to be metabolized in biological systems into hydroxylated compounds, and these metabolites are often the subject of toxicological studies. nih.gov The synthesis of these hydroxylated derivatives often proceeds through their methoxylated precursors.

Another potential transformation could involve reactions of the unsubstituted phenyl ring, which, as noted, is activated for electrophilic substitution. This could be used to introduce further functional groups onto the molecule.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the 3,5-Dichloro-4-methoxybiphenyl structure.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the unsubstituted phenyl ring would exhibit complex splitting patterns in the range of δ 7.3-7.6 ppm. The two protons on the dichlorinated ring would appear as a singlet, likely in the region of δ 7.2-7.4 ppm, due to their chemical equivalence. The methoxy (B1213986) group protons would present as a sharp singlet at approximately δ 3.9 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is based on typical chemical shifts for similar structures and is for illustrative purposes. Actual experimental data is required for definitive assignment.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50-7.55 | m | 2H | H-2', H-6' |

| 7.35-7.45 | m | 3H | H-3', H-4', H-5' |

| 7.30 | s | 2H | H-2, H-6 |

| 3.90 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the biphenyl (B1667301) system and the methoxy group resonate at characteristic chemical shifts. The carbon attached to the methoxy group (C-4) would be found significantly downfield, while the chlorinated carbons (C-3, C-5) would also show characteristic shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is based on typical chemical shifts for similar structures and is for illustrative purposes. Actual experimental data is required for definitive assignment.)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-4 |

| 140.0 | C-1' |

| 135.0 | C-1 |

| 133.0 | C-3, C-5 |

| 129.0 | C-3', C-5' |

| 128.0 | C-4' |

| 127.0 | C-2', C-6' |

| 125.0 | C-2, C-6 |

| 56.5 | -OCH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with relative intensities of approximately 9:6:1 would be observed, confirming the presence of two chlorine atoms.

Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety, followed by the loss of a carbonyl group (-CO). Cleavage of the biphenyl bond could also occur, leading to fragments corresponding to the individual substituted phenyl rings.

X-ray Crystallography for Solid-State Molecular Structure Determination

Dihedral Angle Analysis of Biphenyl Rings

A crucial parameter in the structure of biphenyl derivatives is the dihedral angle between the mean planes of the two aromatic rings. This angle is influenced by the steric hindrance imposed by the substituents. For non-ortho substituted biphenyls, the dihedral angle is typically non-zero due to a balance between conjugative effects (favoring planarity) and steric repulsion between the ortho-protons. In the case of this compound, the presence of substituents at the meta and para positions would influence this angle. For comparison, the dihedral angle in the related compound 3,5-dichloro-3',4'-dimethoxybiphenyl has been reported to be 42.49 (6)°. d-nb.info Another related molecule, 2,5-dichloro-4′-methoxybiphenyl, exhibits a dihedral angle of 59.92 (9)° between the benzene (B151609) rings. researchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of method, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), depends on the sample matrix, the required resolution, and the analytical objective. These methods are crucial for isolating the target compound from isomers and other byproducts that may arise during synthesis. nih.gov

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled to a quadrupole mass spectrometer (qMS) has been utilized for the analysis of methoxy-PCBs. In one such analysis, this compound was identified with a specific retention time, demonstrating the high resolving power of this technique for complex mixtures. nies.go.jp

Table 1: GCxGC-qMS Retention Time for this compound

| Compound | First Dimension Retention Time (min) | Second Dimension Retention Time (s) | Analysis Method |

|---|

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the purification and purity assessment of biphenyl derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

For compounds structurally related to this compound, typical analytical methods involve a C18 stationary phase. nih.gov The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water. nih.govsielc.com The addition of acids like formic or phosphoric acid may be used to improve peak shape. sielc.com Preparative HPLC using similar conditions can be scaled up to isolate the pure compound from crude reaction mixtures. sielc.com

Table 2: Typical RP-HPLC Conditions for Analysis of Related Aromatic Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | nih.govsielc.com |

| Detector | Photodiode Array (PDA) or Mass Spectrometry (MS) | chromatographyonline.comcolab.ws |

| Flow Rate | Analytical: ~1.0 mL/min; Preparative: Scaled up as needed | nih.gov |

Purity Assessment

Assessing the purity of this compound is critical, especially given the potential for isomeric byproducts during synthesis. nih.gov Chromatographic methods are the primary means for this evaluation.

Chromatographic Purity: The purity is often determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. nih.gov For a compound to be considered pure, this value is typically expected to be greater than 95-98%.

Peak Purity Analysis: When using an HPLC system with a photodiode array (PDA) detector, peak purity analysis can be performed. chromatographyonline.com This involves comparing UV-Vis spectra across the elution peak to check for spectral homogeneity. chromatographyonline.com A spectrally pure peak suggests the absence of co-eluting impurities. chromatographyonline.com However, this technique has limitations, as it may not detect impurities that have a similar UV spectrum or are present at very low levels. chromatographyonline.com

Mass Spectrometry Detection: Coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS) provides a more definitive assessment of peak purity. chromatographyonline.comcolab.ws By extracting the ion chromatogram for the specific mass-to-charge ratio (m/z) of this compound, one can verify the peak's identity and check for underlying impurities with different masses. chromatographyonline.com

The separation of closely related isomers, such as those formed during nitration or other substitution reactions on the biphenyl core, can be challenging and may require repeated chromatographic purification steps to achieve high purity. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. For compounds like 3,5-Dichloro-4-methoxybiphenyl, DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31G**, can elucidate a variety of molecular characteristics.

Analysis of Electronic and Structural Relationships

The electronic and structural properties of this compound are intrinsically linked. The substitution pattern of the chlorine atoms and the methoxy (B1213986) group on the biphenyl (B1667301) scaffold dictates the molecule's geometry and electron distribution.

The key structural parameter in biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the substituents and the electronic effects that favor planarity for enhanced π-conjugation. For the related compound 3,5-Dichloro-3',4'-dimethoxybiphenyl, a dihedral angle of 42.49° has been determined through X-ray crystallography, indicating a non-planar conformation. nih.gov It is anticipated that this compound would adopt a similarly twisted conformation.

DFT calculations can be used to map the electrostatic potential surface, which visually represents the charge distribution and can predict sites susceptible to electrophilic or nucleophilic attack. In this compound, the electron-withdrawing nature of the chlorine atoms would lead to regions of lower electron density on the substituted phenyl ring, while the electron-donating methoxy group would increase electron density on its ring, particularly at the ortho and para positions.

Table 1: Predicted Structural Parameters for Biphenyl Derivatives from DFT Studies

| Parameter | Typical Value/Range | Significance |

| Dihedral Angle (C-C-C-C) | 40° - 50° | Defines the degree of twist between the phenyl rings, impacting conjugation and steric interactions. |

| C-Cl Bond Length | ~1.74 Å | Reflects the strength and nature of the carbon-chlorine bond. |

| C-O (methoxy) Bond Length | ~1.37 Å | Indicates the bond order and interaction of the methoxy group with the aromatic ring. |

Prediction of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For a series of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines, DFT calculations have shown energy gaps in the range of 4.93 to 5.07 eV. chemsrc.com It is expected that this compound would have a comparable HOMO-LUMO gap.

Other global reactivity descriptors that can be calculated include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Table 2: Illustrative Reactivity Descriptors for a Substituted Biphenyl

| Descriptor | Formula | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | - | -6.5 eV | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy | - | -1.5 eV | Energy of the lowest available electron state; relates to electron affinity. |

| HOMO-LUMO Gap | ELUMO - EHOMO | 5.0 eV | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV | Higher value suggests greater stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV | Negative value indicates the molecule is stable. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 eV | Measures the electrophilic character of the molecule. |

Note: These values are hypothetical and serve to illustrate the types of data obtained from DFT calculations for similar molecules.

Ionization Potentials and Electron Affinities

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These fundamental properties can be calculated from the total energies of the neutral, cationic, and anionic species using DFT.

For a range of other polychlorinated biphenyls, adiabatic ionization potentials have been calculated to be in the range of 8.07 to 8.36 eV. nih.gov The electron affinities for these compounds were found to be positive, indicating that the formation of a stable anion is favorable. nih.gov The specific values for this compound would be influenced by its particular substitution pattern.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound.

Conformational Analysis

Conformational analysis is crucial for understanding the behavior of flexible molecules like biphenyls. The rotation around the central C-C bond gives rise to different conformers with varying energies. Molecular modeling can be used to map the potential energy surface as a function of the dihedral angle.

For many substituted biphenyls, the lowest energy conformations are typically non-planar, as seen in the crystal structure of 3,5-Dichloro-3',4'-dimethoxybiphenyl. nih.gov A full conformational analysis would involve calculating the energy barrier to rotation between the stable conformers. This barrier provides information about the molecule's conformational flexibility at different temperatures. For other biphenyls, these barriers are often low enough to allow for rapid interconversion at room temperature.

Transition State Modeling

Transition state modeling is a computational technique used to study the mechanisms of chemical reactions. It involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. This information allows for the determination of the activation energy of a reaction, providing insights into its kinetics.

For this compound, transition state modeling could be applied to study various potential reactions, such as nucleophilic aromatic substitution of the chlorine atoms or reactions involving the methoxy group. For instance, in the study of related compounds, transition state models have been used to understand reaction mechanisms in detail. rsc.org However, there is no specific information available in the searched literature regarding transition state modeling for this compound.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. For this compound, QSRR models can be employed to predict its behavior in various chemical reactions, its metabolic fate, and its potential interactions with biological systems. These models are built upon calculated molecular descriptors that quantify different aspects of the molecule's structure.

The reactivity of this compound is influenced by a combination of electronic, steric, and lipophilic factors. The chlorine atoms at positions 3 and 5 are strong electron-withdrawing groups, which significantly impact the electron distribution across the biphenyl system. The methoxy group at position 4, conversely, is an electron-donating group. This substitution pattern creates a unique electronic environment that governs the molecule's reactivity.

In the context of polychlorinated biphenyls (PCBs), of which this compound is a derivative, QSRR studies often focus on predicting properties such as toxicity, environmental persistence, and metabolic pathways. While specific QSRR models exclusively for this compound are not extensively documented in publicly available literature, the principles from broader PCB studies are directly applicable.

Molecular Descriptors for QSRR Models:

A variety of molecular descriptors can be calculated to develop QSRR models for compounds like this compound. These descriptors are categorized based on the type of molecular feature they represent.

| Descriptor Category | Examples of Descriptors | Relevance to this compound |

| Electronic | Dipole moment, HOMO-LUMO gap, Atomic charges, Electron affinity acs.org | The distribution of electrons, influenced by the chloro and methoxy groups, is critical for predicting sites of electrophilic or nucleophilic attack. The HOMO-LUMO gap indicates chemical reactivity and kinetic stability. mdpi.com |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Dihedral angle | The size and shape of the molecule, including the rotational barrier between the two phenyl rings (dihedral angle), affect how it fits into active sites of enzymes or receptors. nih.gov |

| Lipophilic | LogP (octanol-water partition coefficient) | This descriptor is crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioaccumulation potential. |

This table is generated based on established principles of QSRR and may not reflect a specific study on this compound.

Research on related biphenyl derivatives has demonstrated the utility of QSAR models in predicting biological activity. For instance, studies on angiotensin II receptor antagonists have used 2D and 3D-QSAR models to correlate structural features with potency. researchgate.net These models often reveal that specific substitutions with favorable electronic and steric properties enhance the desired activity. researchgate.net

Theoretical Frameworks for Compound Design

The design of novel compounds based on the this compound scaffold is guided by theoretical frameworks that leverage computational chemistry techniques. These frameworks aim to predict the properties of hypothetical molecules before their synthesis, thereby streamlining the drug discovery and development process.

Density Functional Theory (DFT):

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgresearchgate.net For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. acs.orgresearchgate.net By calculating properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict how modifications to the structure will affect its chemical behavior. acs.orgmdpi.com

For example, DFT studies on various polychlorinated biphenyls have shown that the number and position of chlorine atoms significantly influence the molecule's electronic properties and three-dimensional structure. acs.orgnih.gov The addition of chlorine atoms can alter the dihedral angle between the phenyl rings, which in turn can impact the molecule's ability to interact with biological targets. nih.gov

Computational Data from DFT Studies on Related PCBs:

The following table presents representative computational data obtained from DFT studies on related polychlorinated biphenyls, which can provide an approximation of the values for this compound. The B3LYP functional is a common choice for such calculations. acs.orgresearchgate.net

| Compound | Method | Ionization Potential (eV) | Electron Affinity (eV) |

| 3,3',4,4'-Tetrachlorobiphenyl | B3LYP/6-311+G(2d,2p) | 8.07 | 0.84 |

| 3,3',4,4',5-Pentachlorobiphenyl | B3LYP/6-311+G(2d,2p) | 8.16 | 1.05 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | B3LYP/6-311+G(2d,2p) | 8.20 | 1.22 |

Data sourced from studies on related polychlorinated biphenyls. acs.org

Molecular Docking and Pharmacophore Modeling:

When the biological target of a compound is known, molecular docking and pharmacophore modeling become invaluable tools for compound design. Molecular docking simulates the binding of a ligand (like this compound) to the active site of a protein. This allows for the prediction of binding affinity and the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions).

The integration of these theoretical frameworks allows for a rational, structure-based approach to the design of analogs of this compound with potentially improved reactivity, selectivity, or biological activity.

Environmental and Biotransformation Pathways in Non Human, Non Clinical Contexts

Aerobic Bacterial Degradation Mechanisms

In aerobic environments, bacteria possessing specialized enzymatic systems play a crucial role in the degradation of PCBs. The degradation of 3,5-Dichloro-4-methoxybiphenyl is contingent on an initial demethylation step, which transforms it into a hydroxylated intermediate that can be more readily attacked by bacterial enzymes. Studies on sewage sludge have shown that the microbial demethylation of methoxylated PCBs (MeO-PCBs) is a favored reaction over the methylation of hydroxylated PCBs (OH-PCBs). researchgate.netnih.gov The resulting hydroxylated compound, 3,5-dichloro-4-hydroxybiphenyl, has been shown to be highly biodegradable. For instance, Sphingomonas sp. strain N-9 achieved 100% bioconversion of 3,5-dichloro-4-hydroxybiphenyl. researchgate.net Furthermore, bacterial strains like Rhodococcus wratislaviensis have demonstrated the ability to effectively degrade mixtures containing both methoxy- and hydroxy-polychlorobiphenyls. researchgate.netresearchgate.net

The bacterial breakdown of biphenyl (B1667301) and its chlorinated derivatives is classically described by the biphenyl (bph) catabolic pathway, which consists of an "upper" and a "lower" set of enzymatic reactions. researchgate.netcolab.ws This pathway is encoded by the bph gene cluster found in various aerobic bacteria. nih.gov

The biphenyl upper pathway involves a series of four key enzymes that convert a (chloro)biphenyl molecule into a (chloro)benzoic acid and a five-carbon aliphatic acid. researchgate.netnih.gov

Biphenyl dioxygenase (BphA) : Initiates the attack by incorporating two oxygen atoms into one of the aromatic rings. researchgate.netcolab.ws

Dihydrodiol dehydrogenase (BphB) : Catalyzes the dehydrogenation of the resulting cis-dihydrodiol to form a dihydroxy-biphenyl. researchgate.net

2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC) : Cleaves the dihydroxylated ring in a meta-cleavage reaction, yielding a yellow-colored 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) derivative. researchgate.netcolab.ws

HOPDA hydrolase (BphD) : Hydrolyzes the HOPDA molecule to produce a chlorobenzoic acid and 2-hydroxypenta-2,4-dienoic acid. researchgate.netnih.gov

The biphenyl lower pathway then metabolizes the 2-hydroxypenta-2,4-dienoic acid through the action of several more enzymes (BphE, BphF, BphG), ultimately converting it into intermediates like acetyl-CoA, which can enter the central metabolic TCA cycle. researchgate.net The chlorobenzoic acid produced can also be further degraded by other specialized enzymatic systems. colab.wsnih.gov

Table 1: Key Enzymes of the Biphenyl Catabolic Pathway

| Pathway | Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|---|

| Upper | Biphenyl dioxygenase | BphA | Initial ring dioxygenation | researchgate.netcolab.ws |

| Upper | Dihydrodiol dehydrogenase | BphB | Forms dihydroxy-biphenyl | researchgate.net |

| Upper | 2,3-Dihydroxybiphenyl 1,2-dioxygenase | BphC | Ring meta-cleavage | researchgate.netcolab.ws |

| Upper | HOPDA hydrolase | BphD | Forms (chloro)benzoic acid | researchgate.netnih.gov |

| Lower | 2-Hydroxypenta-2,4-dienoate hydratase | BphE | Conversion to TCA cycle intermediates | researchgate.net |

| Lower | Aldehyde dehydrogenase | BphF | ||

| Lower | 4-Hydroxy-2-oxovalerate aldolase | BphG |

The initial and rate-limiting step in the aerobic degradation of PCBs is the dioxygenation of the biphenyl rings, catalyzed by biphenyl dioxygenase (BphA). nih.gov This enzyme introduces molecular oxygen, typically at adjacent, non-chlorinated ortho and meta carbons (e.g., positions 2 and 3). researchgate.net The regiospecificity of this enzymatic attack is highly dependent on the chlorine substitution pattern of the PCB congener. researchgate.net For some congeners, dioxygenation can also occur at meta and para positions. colab.ws

For this compound, the primary route of bacterial degradation would first involve O-demethylation to form 3,5-dichloro-4-hydroxybiphenyl. nih.govresearchgate.net This hydroxylated intermediate, with unsubstituted positions at C2 and C6, would then be susceptible to dioxygenase attack, likely at the C2-C3 or C5-C6 positions, initiating its entry into the biphenyl degradation pathway.

Biphenyl Upper and Lower Pathway Enzymes

Metabolic Transformation in Non-Human Biological Systems

In non-human vertebrates like mammals and fish, this compound is subject to metabolic transformation primarily in the liver. These processes are mediated by a suite of enzymes designed to increase the water solubility of foreign compounds to facilitate their excretion.

The liver is the primary site of xenobiotic metabolism. For methoxylated PCBs, a key initial transformation is oxidative O-demethylation, which converts the methoxy (B1213986) group (-OCH₃) into a hydroxyl group (-OH). nih.gov This reaction is a type of hydroxylation. Studies using rat liver preparations have demonstrated that 4-methoxybiphenyl (B1664174) is efficiently metabolized to 4-hydroxybiphenyl. nih.gov This hydroxylated metabolite can then undergo further phase II conjugation reactions, such as sulfation or glucuronidation, which attach highly polar groups to the molecule, making it more water-soluble and easier to eliminate from the body. nih.govacs.org Inhalation exposure studies in rats with other dichlorobiphenyls have shown rapid metabolism in the liver to hydroxylated products, which are then readily biotransformed further. nih.gov

The enzymatic engine driving the hepatic metabolism of PCBs and their derivatives is the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govresearchgate.net These enzymes are responsible for the initial oxidative transformations of a vast array of foreign compounds.

The metabolism of PCBs is highly dependent on the specific CYP isoforms present, which can vary between species. nih.gov Generally, PCB congeners without ortho-chlorines are substrates for CYP1A enzymes, while those with ortho-chlorines are often metabolized by CYP2B enzymes. researchgate.net The O-demethylation of methoxylated compounds is a well-established reaction catalyzed by CYP enzymes. nih.govescholarship.org For instance, the oxidative metabolism of methoxyflavones, which share structural similarities with methoxy-PCBs, is primarily mediated by CYP1A1 and CYP1A2. nih.gov Therefore, it is highly probable that the conversion of this compound to its hydroxylated counterpart in mammalian systems is a CYP-mediated process.

Table 2: Metabolic Transformation Pathways and Enzymes

| Process | Enzyme Family | Primary Location | Resulting Product | Reference |

|---|---|---|---|---|

| O-Demethylation | Cytochrome P450 (CYP) | Liver (Hepatic) | Hydroxylated Metabolite | nih.govnih.govescholarship.org |

| Sulfation | Sulfotransferases (SULTs) | Liver (Hepatic) | Sulfate Conjugate | nih.govacs.org |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Liver (Hepatic) | Glucuronide Conjugate | nih.gov |

Hepatic Metabolism and Metabolite Formation (e.g., Hydroxylation)

Degradation Products and Intermediates

The biotransformation of this compound yields a series of intermediate products before potential mineralization.

The initial and most critical intermediate is 3,5-dichloro-4-hydroxybiphenyl . This product is formed through O-demethylation in both microbial and mammalian systems. researchgate.netnih.govnih.gov

Following this, further degradation, particularly by bacteria, would proceed through the biphenyl pathway. This would generate transient intermediates including:

A dichlorinated dihydroxy-biphenyl derivative, following the action of dihydrodiol dehydrogenase. researchgate.net

A dichlorinated HOPDA (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) analog, which is characteristically a yellow-colored compound. researchgate.netcolab.ws

Dichlorinated benzoic acid , a more stable intermediate that can accumulate before being further degraded by other enzyme systems. researchgate.netnih.gov

An anaerobic study on the structurally similar 3,5-dichloro-p-anisyl alcohol identified 3,5-dichloro-4-hydroxybenzoic acid and subsequently 2,6-dichlorophenol as degradation products, suggesting a plausible downstream fate for the hydroxylated biphenyl intermediate under certain conditions. nih.gov In mammalian systems, the primary metabolites are the conjugated forms, such as 3,5-dichloro-4-hydroxybiphenyl-sulfate and 3,5-dichloro-4-hydroxybiphenyl-glucuronide , which are destined for excretion. nih.govacs.org

Investigation of Structure Activity Relationships Sar in Non Clinical Biological Contexts

Interactions with Non-Human Enzymatic Systems

The primary interactions of 3,5-Dichloro-4-methoxybiphenyl with enzymatic systems are observed following its conversion to the hydroxylated metabolite. This conversion is a critical step in unmasking the compound's inhibitory potential against key phase II metabolizing enzymes.

Sulfotransferase (SULT) Inhibition Studies

Current research indicates that this compound itself is not a significant inhibitor of sulfotransferases (SULTs). Instead, its biological relevance in this context arises from its role as a metabolic precursor to the active inhibitor, 3,5-dichloro-4-hydroxybiphenyl. Hydroxylated polychlorinated biphenyls (OH-PCBs) that possess a 3,5-dichloro-4-hydroxy substitution pattern have been identified as potent inhibitors of SULTs. nih.gov These enzymes are crucial for the sulfation of a variety of endogenous and exogenous compounds, and their inhibition can have significant toxicological consequences.

The inhibitory activity of the hydroxylated metabolite is attributed to its structural similarity to endogenous SULT substrates. The presence of the hydroxyl group allows the compound to bind to the active site of the enzyme, while the flanking chlorine atoms likely enhance this binding and contribute to the inhibitory potency. Studies on various OH-PCBs have demonstrated their ability to inhibit SULT activity, thereby potentially interfering with the metabolism of hormones and other signaling molecules. medchemexpress.com

UDP-Glucuronosyltransferase (UGT) Inhibition Studies

Similar to its interaction with SULTs, this compound is not a direct inhibitor of UDP-glucuronosyltransferases (UGTs). The inhibitory activity is associated with its hydroxylated metabolite. Research has shown that certain OH-PCBs can act as potent inhibitors of UGTs, which are another major family of phase II drug metabolizing enzymes responsible for the glucuronidation of various compounds to facilitate their excretion. nih.gov

The inhibition of UGTs by OH-PCBs can lead to altered bioavailability and bioaccumulation of other phenolic environmental contaminants. nih.gov The structural features that confer SULT inhibitory activity upon the hydroxylated metabolite of this compound are also likely responsible for its UGT-inhibitory effects. The presence of a hydroxyl group is a prerequisite for a compound to be a substrate or inhibitor of UGTs.

Modulation of Non-Human Cellular Targets and Receptors

The interaction of this compound and its metabolites with cellular receptors is highly dependent on the substitution pattern of the biphenyl (B1667301) rings.

Ryanodine (B192298) Receptor Potentiation

There is no direct evidence to suggest that this compound potentiates ryanodine receptors (RyRs). The potentiation of RyRs, which are critical for calcium signaling in muscle and neuronal cells, is a characteristic of a specific class of PCBs with multiple ortho-chlorine substituents. nih.govescholarship.orgnih.gov These ortho-chlorines force a non-planar conformation of the biphenyl rings, which is a key structural requirement for interaction with RyRs. nih.gov

Since this compound lacks ortho-chlorine substituents, it is not expected to adopt the conformation necessary to sensitize RyRs. Therefore, it is unlikely to directly contribute to the neurotoxic effects associated with RyR-active PCBs.

Nuclear Transcription Factor Interactions

The interaction of biphenyl compounds with nuclear transcription factors is highly structure-dependent, particularly concerning the planarity of the molecule. The aryl hydrocarbon receptor (AhR) is a key nuclear receptor that is activated by planar aromatic hydrocarbons, including certain non-ortho-substituted PCBs. iucr.orguky.edu The 3,5-dichloro substitution pattern of this compound does not enforce a rigid planarity in the same way that four para- and meta-chlorines do in highly potent AhR agonists like 3,3',4,4'-tetrachlorobiphenyl. However, the absence of ortho substituents allows for a greater degree of rotational freedom and the potential to adopt a coplanar conformation, which could allow for weak binding to the AhR. The presence of the 4-methoxy group, and more so the 4-hydroxyl group in its metabolite, will influence the electronic properties and potential for hydrogen bonding within the receptor's ligand-binding pocket.

Other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), are known to be activated by some non-dioxin-like PCBs, often those with multiple ortho-chlorines. uky.edu There is no specific data available on the interaction of this compound with PXR. The three-dimensional structure of PCBs and their metabolites is a critical determinant of their affinity for such cellular targets. researchgate.net

Comparative Studies with Hydroxylated and Other Substituted Biphenyl Derivatives**

Comparative analysis highlights the significance of the 4-methoxy group in defining the biological profile of this compound relative to its hydroxylated counterpart and other substituted biphenyls.

The primary role of the methoxy (B1213986) group appears to be that of a metabolic handle. The O-demethylation to 3,5-dichloro-4-hydroxybiphenyl is a key activation step, transforming a relatively inert compound into a potent inhibitor of SULT and UGT enzymes. nih.govnih.gov This metabolic conversion is a common pathway for methoxylated PCBs. researchgate.net In general, methoxylation of PCBs has been shown to result in diminished bioactivity compared to their hydroxylated counterparts. uky.edu

When compared to PCBs with different substitution patterns, the lack of ortho-chlorines in this compound distinguishes it from the class of RyR-active PCBs. nih.gov The presence and position of chlorine atoms, as well as the nature of the substituent at the 4-position (methoxy vs. hydroxyl), significantly influence the molecule's conformation, electronic properties, and metabolic fate, which in turn dictate its biological interactions.

Below is a data table summarizing the comparative aspects:

| Compound | Key Structural Feature | Primary Biological Interaction | Potency |

| This compound | 4-methoxy group, no ortho-chlorines | Precursor to active metabolite | Low direct activity |

| 3,5-Dichloro-4-hydroxybiphenyl | 4-hydroxy group, no ortho-chlorines | SULT and UGT inhibitor | High |

| Ortho-substituted PCBs | Multiple ortho-chlorines | Ryanodine receptor potentiator | High |

| Coplanar PCBs (e.g., 3,3',4,4'-TCB) | No ortho-chlorines, specific Cl pattern | Aryl hydrocarbon receptor (AhR) agonist | High |

Dual-Target Inhibition Studies with Related Biphenyl Scaffolds (e.g., mitochondrial complexes)

The biphenyl scaffold, a core structural motif in this compound, serves as a versatile template in medicinal chemistry for designing inhibitors that can interact with multiple biological targets. Research into related biphenyl structures has revealed their potential to act as dual-target inhibitors, with mitochondrial complexes often being one of the primary targets. This strategy is gaining traction as manipulating a single target can sometimes lead to treatment failure, whereas a single drug targeting multiple pathways may offer improved therapeutic outcomes and reduce the likelihood of drug-drug interactions. nih.gov

A notable example of a biphenyl-containing molecule with dual-targeting capabilities is Brequinar (BQR). explorationpub.com BQR features a fluorinated biphenyl unit and is recognized as a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme necessary for de novo pyrimidine (B1678525) biosynthesis. explorationpub.com Beyond its well-established role in pyrimidine depletion, studies have shown that BQR also induces differentiation of myeloid leukemia cells through the inhibition of mitochondrial complex III. explorationpub.com This dual action on both DHODH and complex III highlights the capacity of a biphenyl scaffold to modulate mitochondrial function at multiple points. Furthermore, due to its structural similarity to other biphenyl-containing small molecules that bind to Programmed death-ligand 1 (PD-L1), BQR has been investigated for its potential to also interact with this immune checkpoint protein, suggesting a third possible target. explorationpub.com

The cytochrome bc1 complex (complex III) within the mitochondrial respiratory chain is a frequent target for inhibitors with biphenyl-like scaffolds. mdpi.comresearchgate.net Studies on fungicides, for instance, have explored various scaffolds that inhibit complex III at the quinol oxidation (Qo) site. mdpi.com Research into azole-fused salicylamides, designed as analogues of the natural complex III inhibitor antimycin, demonstrated that incorporating a diaryl ether or biphenyl side chain can maintain high lipophilicity, which is advantageous for occupying the hydrophobic Qo pocket. researchgate.net

The exploration of novel scaffolds for inhibiting the cytochrome bc1 complex in Pyricularia oryzae has yielded compounds with varied activity against both wild-type (WT) and resistant (RES) mitochondrial fractions. The inhibitory action was assessed by measuring NADH:cytochrome c oxidoreductase activity, an indicator of complex III function. mdpi.com The results from a screening of 24 compounds showed that several compounds could inhibit the mitochondrial fractions from both strains. mdpi.com

| Compound | Inhibition of WT Mitochondrial Fraction (%) | Inhibition of RES Mitochondrial Fraction (%) |

|---|---|---|

| Azoxystrobin (200 µM) | Strong Inhibition (at 25 µM) | ~25% |

| Compound 3 | ~50% | ~50% |

| Compound 5a | ~50% | ~50% |

| Compound 6b | ~50% | ~50% |

| Compound 6c | ~50% | ~50% |

This table presents the approximate inhibitory effects of selected compounds on the cytochrome bc1 complex from wild-type (WT) and resistant (RES) P. oryzae strains, based on data reported in a study on novel fungicide scaffolds. mdpi.com

In addition to complex III, mitochondrial complex I is a major site for reactive oxygen species (ROS) production and a target for various inhibitors. nih.govnih.gov The inhibition of complex I is an obligatory step for the toxicity of certain compounds like MPP+ and its derivatives. nih.gov Research on these derivatives supports the hypothesis that the selective vulnerability of dopaminergic cells to such toxins stems from their high inherent tendency to produce excessive ROS as a downstream consequence of complex I inhibition. nih.gov While not explicitly dual-target studies, this research underscores the central role of mitochondrial complexes as targets for bioactive molecules, including those with biphenyl-like structures. For example, hydroxylated polychlorinated biphenyls (PCBs) have been shown to be potent inhibitors of phenol (B47542) sulfotransferases and hydroxysteroid sulfotransferases, demonstrating that the biphenyl scaffold can target enzymatic systems outside of the primary mitochondrial respiratory chain. uky.edu

The rational design of dual-target agents is an emerging strategy in drug discovery. nih.govresearchgate.net The development of molecules that concurrently modulate two distinct targets, such as the D3 dopamine (B1211576) receptor and fatty acid amide hydrolase (FAAH), has been achieved using series of biphenyl N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates. researchgate.net This demonstrates the successful application of the biphenyl scaffold in creating multi-target ligands, providing a framework for developing novel biphenyl compounds, potentially including derivatives of this compound, that could dually target mitochondrial complexes or a mitochondrial complex in conjunction with another unrelated protein.

Potential Non Biological Applications of Biphenyl Derivatives

Role in Materials Science

The unique combination of a rigid biphenyl (B1667301) core with specific electronic modifications makes derivatives like 3,5-Dichloro-4-methoxybiphenyl promising candidates for advanced materials. The inherent properties of the biphenyl unit, such as thermal and chemical stability, are augmented by the attached functional groups, which can influence molecular packing, charge transport, and optical properties.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, biphenyl derivatives are extensively used as host materials for the emissive layer, as well as in charge-transporting layers. scut.edu.cnossila.comep2-bayreuth.de The biphenyl structure provides a high triplet energy, which is essential for efficient blue phosphorescent OLEDs, preventing the back-transfer of energy from the dopant to the host. ep2-bayreuth.de The substitution of the biphenyl core with groups like chloro and methoxy (B1213986) can modulate the HOMO/LUMO energy levels, which is critical for optimizing charge injection and transport, and for confining excitons within the emissive layer. scut.edu.cn

Properties of Biphenyl-Based Host Materials for OLEDs

| Compound Name | Abbreviation | Triplet Energy (eV) | Application | Reference |

|---|---|---|---|---|

| 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl | mCBP | 2.8 | Host for blue, green, orange, and yellow emitters | ossila.com |

| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | 2.6 | Common host material for phosphorescent OLEDs | ep2-bayreuth.de |

| Biphenyl-based bipolar host | MBPTRZ | 2.81 | Host for blue phosphorescent OLEDs | ep2-bayreuth.de |

Liquid Crystals

The rigid, rod-like shape of the biphenyl moiety is a fundamental building block for many liquid crystalline materials. wordpress.comwikipedia.org The properties of biphenyl-based liquid crystals, such as the temperature range of the mesophase and the dielectric anisotropy, are highly dependent on the nature and position of substituents on the phenyl rings. wordpress.com Halogen atoms, like chlorine, and alkoxy groups, like methoxy, are common substituents used to tune these properties.